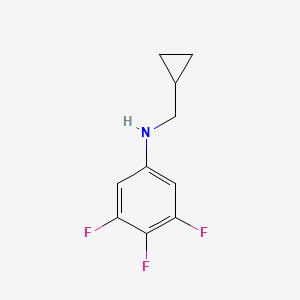
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline is an organic compound that features a trifluoromethyl group attached to an aniline ring, with a cyclopropylmethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline typically involves the reaction of 3,4,5-trifluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the trifluoromethyl group or the aniline ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced trifluoromethyl group, reduced aniline ring
Substitution: Halogenated or sulfonylated derivatives
Scientific Research Applications
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline: Unique due to the presence of both the trifluoromethyl and cyclopropylmethyl groups.
N-(cyclopropylmethyl)-3,4-difluoroaniline: Lacks one fluorine atom compared to the trifluoroaniline derivative.
N-(cyclopropylmethyl)-3,5-difluoroaniline: Another difluoroaniline derivative with different fluorine substitution pattern.
N-(cyclopropylmethyl)-4-fluoroaniline: Contains only one fluorine atom on the aniline ring.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the cyclopropylmethyl group, which provides steric hindrance and potential for unique interactions with biological targets. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,4,5-trifluoroaniline |
InChI |
InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |
InChI Key |
JQHZAFJFBNBEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B13285352.png)
![2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13285355.png)


amine](/img/structure/B13285376.png)



![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)
amine](/img/structure/B13285413.png)

![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)

